molecular formula C23H24N2O8 B5188066 Brucinonic acid

Brucinonic acid

Cat. No.: B5188066
M. Wt: 456.4 g/mol
InChI Key: XJFDJPYPGIYKFI-UHFFFAOYSA-N
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Description

Brucinonic acid is a chemical compound known for its unique properties and applications in various fields It is a derivative of brucine, an alkaloid found in the seeds of the Strychnos nux-vomica tree

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of brucinonic acid typically involves the oxidation of brucine. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the brucine molecule to this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Brucinonic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex derivatives.

    Reduction: Reduction reactions can convert this compound back to brucine or other related compounds.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher-order acids, while reduction can produce simpler alkaloids.

Scientific Research Applications

Brucinonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: this compound derivatives have shown potential as enzyme inhibitors and bioactive compounds in biological studies.

    Medicine: Research is ongoing to explore the potential of this compound in drug development, particularly for its analgesic and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of brucinonic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, this compound derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Brucinonic acid can be compared to other similar compounds such as:

    Brucine: The parent compound from which this compound is derived. Brucine has similar biological activities but differs in its chemical structure and reactivity.

    Strychnine: Another alkaloid from the same plant, known for its toxic properties. Unlike this compound, strychnine is primarily used as a pesticide.

    Quassinoids: A class of compounds with similar pharmacological activities, including anti-inflammatory and anticancer properties.

Uniqueness: this compound stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis, while its potential therapeutic applications make it a valuable target for medicinal chemistry research.

Properties

IUPAC Name

2-[(4,5-dimethoxy-9,14,15-trioxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6-trien-11-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O8/c1-31-13-6-11-12(7-14(13)32-2)25-17(26)8-15(33-9-18(27)28)19-10-5-16-23(11,21(19)25)3-4-24(16)22(30)20(10)29/h6-7,10,15-16,19,21H,3-5,8-9H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFDJPYPGIYKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC(C6C4N2C(=O)CC6OCC(=O)O)C(=O)C5=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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